molecular formula C8H16N2O2 B1313367 cis-3-Methoxycarbonylamino-4-methylpiperidine CAS No. 694495-64-2

cis-3-Methoxycarbonylamino-4-methylpiperidine

Cat. No. B1313367
M. Wt: 172.22 g/mol
InChI Key: PKLKJOHNINGLAQ-NKWVEPMBSA-N
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Description

Molecular Structure Analysis

The molecular structure of MCMP consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring are a methoxycarbonyl group and a methyl group.

Scientific Research Applications

Synthesis of Important Intermediates

An efficient synthesis method for (3S,4R)-4-benzylamino-3-methoxypiperidine, a useful intermediate in the chiral synthesis of the drug molecule Cisapride and its analogs, has been developed from enantiopure 4-formylazetidin-2-one. This highlights its role in synthesizing significant pharmaceutical compounds (Shirode et al., 2008).

Stereochemistry of Derivatives

Research into the synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols and related compounds, including cis and trans isomers, contributes to understanding configurations and preferred conformations in chemical compounds, which is essential in the development of new pharmaceuticals (Casy & Jeffery, 1972).

Conformational Analysis

The conformational analysis of trans and cis isomers of N-trifluoroacetyl-2-methoxy-4-methylpiperidine provides valuable insights into the solution conformation of these molecules. This type of analysis is crucial for understanding the molecular structure and its implications in medicinal chemistry (Duquet et al., 2010).

Aldol-Type Reaction Catalysis

The compound's derivatives are used in catalyzing reactions such as the erythro-selective aldol-type reaction of N-sulfonylaldimines with methyl isocyanoacetate, catalyzed by gold(I). Such catalytic reactions are significant in synthesizing complex organic molecules (Hayashi et al., 1996).

Synthesis of Ethyl Cis-4-Amino-3-Methoxy-1-Piperidine Carboxylate

The practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of Cisapride, demonstrates the compound's role in synthesizing important pharmaceutical agents (Kim et al., 2001).

Antimicrobial Activity

Novel cis/trans-but-2-enedioic acid esters, synthesized from the compound, show strong antimicrobial activity against various microorganisms. This points to its potential use in developing new antimicrobial agents (Ma et al., 2014).

properties

IUPAC Name

methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLKJOHNINGLAQ-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCNC[C@H]1NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate

CAS RN

1820575-25-4, 694495-64-2
Record name Carbamic acid, N-[(3S,4S)-4-methyl-3-piperidinyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820575-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694495-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-Methoxycarbonylamino-4-methylpiperidine
Reactant of Route 2
cis-3-Methoxycarbonylamino-4-methylpiperidine
Reactant of Route 3
cis-3-Methoxycarbonylamino-4-methylpiperidine
Reactant of Route 4
cis-3-Methoxycarbonylamino-4-methylpiperidine
Reactant of Route 5
cis-3-Methoxycarbonylamino-4-methylpiperidine
Reactant of Route 6
cis-3-Methoxycarbonylamino-4-methylpiperidine

Citations

For This Compound
3
Citations
W Cai, JL Colony, H Frost, JP Hudspeth… - … process research & …, 2005 - ACS Publications
Two routes for the synthesis of cis-N-protected-3-methylamino-4-methylpiperidine (3) were examined: a route hinging on the electrochemical oxidation of carbamate 1 to install a ketone …
Number of citations: 48 pubs.acs.org
S Zhi, D Liu, Y Liu, B Liu, D Wang… - Journal of Heterocyclic …, 2016 - Wiley Online Library
An efficient and mild synthetic method was developed for tofacitinib citrate from 3‐amino‐4‐methylpyridine and 4‐chloro‐7H‐pyrrolo[2,3‐d]pyrimidine. The related reactions were …
Number of citations: 4 onlinelibrary.wiley.com
S Home
Number of citations: 2

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